molecular formula C15H14 B14644905 7-(4-Ethenylphenyl)cyclohepta-1,3,5-triene CAS No. 53151-95-4

7-(4-Ethenylphenyl)cyclohepta-1,3,5-triene

Cat. No.: B14644905
CAS No.: 53151-95-4
M. Wt: 194.27 g/mol
InChI Key: DEIICIJDGIRPER-UHFFFAOYSA-N
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Description

7-(4-Ethenylphenyl)cyclohepta-1,3,5-triene is an organic compound characterized by a cycloheptatriene ring substituted with a 4-ethenylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-ethenylphenyl)cyclohepta-1,3,5-triene can be achieved through the reaction of aromatic hydrocarbons with diazo compounds in the presence of transition metal complexes. For instance, the reaction of benzene derivatives with diazomethane or methyldiazoacetate, catalyzed by rhodium trifluoroacetate, can yield cycloheptatriene derivatives . Another method involves the photochemical reaction of benzene with diazomethane .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

7-(4-Ethenylphenyl)cyclohepta-1,3,5-triene can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the double bonds in the cycloheptatriene ring to single bonds, forming cycloheptane derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl₃) as a catalyst are common.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce cycloheptane derivatives.

Scientific Research Applications

7-(4-Ethenylphenyl)cyclohepta-1,3,5-triene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(4-ethenylphenyl)cyclohepta-1,3,5-triene involves its interaction with molecular targets through its reactive double bonds and aromatic ring. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-Ethenylphenyl)cyclohepta-1,3,5-triene is unique due to the presence of the 4-ethenylphenyl group, which imparts distinct chemical properties and reactivity compared to its parent compound and other derivatives.

Properties

CAS No.

53151-95-4

Molecular Formula

C15H14

Molecular Weight

194.27 g/mol

IUPAC Name

7-(4-ethenylphenyl)cyclohepta-1,3,5-triene

InChI

InChI=1S/C15H14/c1-2-13-9-11-15(12-10-13)14-7-5-3-4-6-8-14/h2-12,14H,1H2

InChI Key

DEIICIJDGIRPER-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)C2C=CC=CC=C2

Origin of Product

United States

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